4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the ethoxyphenyl, hydroxyphenyl, and propan-2-yloxypropyl groups through various substitution and coupling reactions. Common reagents used in these reactions include ethyl bromide, phenol derivatives, and alkyl halides under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features could be exploited to design inhibitors or activators of specific biological pathways.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties, making this compound a candidate for drug development.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3,5-Diphenyl-1H-pyrazole
- 4-(4-Methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propoxypropyl)-1H-pyrazole
Uniqueness
What sets 4-(4-ETHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-[3-(PROPAN-2-YLOXY)PROPYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. Its ethoxyphenyl and hydroxyphenyl groups, in particular, could influence its binding affinity and selectivity for biological targets.
Properties
Molecular Formula |
C25H29N3O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O4/c1-4-31-18-12-10-17(11-13-18)24-21-22(19-8-5-6-9-20(19)29)26-27-23(21)25(30)28(24)14-7-15-32-16(2)3/h5-6,8-13,16,24,29H,4,7,14-15H2,1-3H3,(H,26,27) |
InChI Key |
YHZYAYJEHSNMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
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